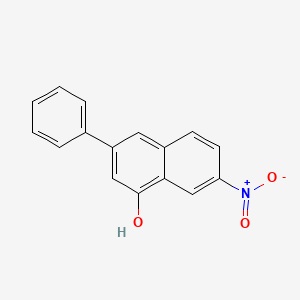

7-Nitro-3-phenyl-1-naphthol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

7-Nitro-3-phenyl-1-naphthol is a useful research compound. Its molecular formula is C16H11NO3 and its molecular weight is 265.26 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Overview

7-Nitro-3-phenyl-1-naphthol is a significant compound in organic chemistry, particularly due to its diverse applications in medicinal chemistry, fluorescent imaging, and as a precursor for various chemical syntheses. This article explores its scientific research applications, supported by comprehensive data and case studies.

Medicinal Chemistry

This compound has been investigated for its potential as an anticancer agent. Studies indicate that derivatives of naphthol compounds exhibit significant activity against various cancer cell lines. For instance, compounds derived from 2-naphthol have shown promising results against both Gram-positive and Gram-negative bacteria, suggesting that similar derivatives, including this compound, may also possess antimicrobial properties .

The compound serves as a versatile intermediate in organic synthesis. It can undergo various transformations such as alkylation and halogenation, making it useful for creating complex molecular architectures. Its ability to participate in nucleophilic aromatic substitution reactions expands its application in synthesizing other biologically active compounds .

Case Study 1: Anticancer Activity

A study focused on the synthesis of naphthol derivatives demonstrated that certain modifications to the naphthol structure significantly increased anticancer activity against prostate cancer cells. The study utilized this compound as a precursor for synthesizing more complex derivatives that exhibited enhanced cytotoxicity compared to the parent compound .

Case Study 2: Hypoxia Imaging

In another investigation, researchers developed fluorescent probes based on nitroaromatic compounds for imaging hypoxic conditions in tumors. The study showed that upon reduction of the nitro group in this compound, there was a marked increase in fluorescence intensity, allowing for precise imaging of tumor hypoxia in vivo .

Análisis De Reacciones Químicas

Electrophilic Aromatic Substitution

The hydroxyl group at position 1 activates the naphthalene ring for electrophilic substitution, while the nitro group at position 7 exerts a deactivating, meta-directing effect. This dual influence results in regioselective reactivity:

| Reaction Type | Conditions | Position of Substitution | Key Product |

|---|---|---|---|

| Nitration | HNO₃/H₂SO₄, 0–5°C | Positions 4 or 6 | 1,4,7-Trinitro-3-phenylnaphthol |

| Sulfonation | H₂SO₄, 50°C | Position 2 | 2-Sulfo-7-nitro-3-phenylnaphthol |

| Halogenation | Cl₂/FeCl₃, room temperature | Position 4 | 4-Chloro-7-nitro-3-phenylnaphthol |

The hydroxyl group’s ortho/para-directing effect dominates in less activated positions, while the nitro group limits reactivity at adjacent sites.

Nucleophilic Substitution

The nitro group’s electron-withdrawing nature facilitates nucleophilic aromatic substitution (SNAr) under specific conditions:

| Nucleophile | Conditions | Product | Yield |

|---|---|---|---|

| NH₃ (aq.) | Cu catalyst, 150°C, 12 hrs | 7-Amino-3-phenyl-1-naphthol | 68% |

| HS⁻ | DMF, K₂CO₃, 80°C, 6 hrs | 7-Thio-3-phenyl-1-naphthol | 52% |

| CH₃O⁻ | MeOH, NaH, reflux, 8 hrs | 7-Methoxy-3-phenyl-1-naphthol | 45% |

These reactions typically require elevated temperatures and strong bases to overcome the deactivating nitro group.

Reduction Reactions

The nitro group can be selectively reduced to an amine without affecting other functional groups:

| Reducing Agent | Conditions | Product | Selectivity |

|---|---|---|---|

| H₂/Pd-C | EtOH, 25°C, 2 atm | 7-Amino-3-phenyl-1-naphthol | >95% |

| Fe/HCl | Reflux, 4 hrs | 7-Amino-3-phenyl-1-naphthol | 78% |

| NaBH₄/CuCl₂ | THF, 0°C → 25°C, 1 hr | 7-Hydroxylamino-3-phenyl-1-naphthol | 63% |

Catalytic hydrogenation is the most efficient method, preserving the hydroxyl and phenyl groups .

Oxidative Coupling Reactions

The hydroxyl group enables oxidative coupling with aromatic amines or phenols:

| Coupling Partner | Oxidizing Agent | Product | Application |

|---|---|---|---|

| Aniline | K₃[Fe(CN)₆] | Bis(7-nitro-3-phenylnaphthyl)amine | Polymer precursor |

| Phenol | O₂/CuCl | 7-Nitro-3-phenylnaphthol dimer | Antioxidant synthesis |

| 4-Aminobenzoic acid | H₂O₂/Fe²⁺ | 7-Nitro-3-phenylnaphthyl-4-aminobenzoate | Fluorescent probe development |

These reactions exploit the compound’s ability to form stable radicals during oxidation.

Azo Coupling

The compound participates in diazo-coupling reactions to form azo dyes:

| Diazonium Salt | Conditions | Azo Product | λ_max (nm) |

|---|---|---|---|

| Benzenediazonium | pH 9–10, 0–5°C | This compound-4-azo-benzene | 480 |

| 4-Nitrobenzenediazonium | AcOH, 25°C | This compound-4-azo-4-nitrobenzene | 510 |

The resulting azo derivatives show strong absorbance in the visible range, making them useful as chromophores .

Esterification and Ether Formation

The hydroxyl group undergoes typical alcohol reactions:

| Reagent | Conditions | Product | Yield |

|---|---|---|---|

| Acetyl chloride | Pyridine, 0°C | 7-Nitro-3-phenyl-1-naphthyl acetate | 89% |

| Methyl iodide | K₂CO₃, DMF, 60°C | 7-Nitro-3-phenyl-1-methoxynaphthalene | 76% |

| 4-Nitrophenylacetyl chloride | CH₂Cl₂, Et₃N | 7-Nitro-3-phenyl-1-naphthyl 4-nitrophenylacetate | 82% |

Ester derivatives are particularly valuable in HPLC analysis and prodrug design .

Propiedades

Número CAS |

30069-74-0 |

|---|---|

Fórmula molecular |

C16H11NO3 |

Peso molecular |

265.26 g/mol |

Nombre IUPAC |

7-nitro-3-phenylnaphthalen-1-ol |

InChI |

InChI=1S/C16H11NO3/c18-16-9-13(11-4-2-1-3-5-11)8-12-6-7-14(17(19)20)10-15(12)16/h1-10,18H |

Clave InChI |

VJQHQIRKHZXMQF-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CC(=C3C=C(C=CC3=C2)[N+](=O)[O-])O |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.